Selectivity Over HDAC6: A Key Off-Target Liability for Indole Amide Scaffolds
In contrast to many indole amide analogs that exhibit potent HDAC6 inhibitory activity, 6-amino-2,3-dihydro-1H-indole-1-carboxamide shows minimal engagement of this off-target. The compound displays a Ki value > 50,000 nM against human HDAC6 [1], representing a >200-fold selectivity window compared to active indole-based HDAC6 inhibitors such as tubastatin A (HDAC6 IC50 = 15 nM) [2]. This lack of HDAC6 activity is critical for studies where clean kinase inhibition is required without confounding epigenetic effects.
| Evidence Dimension | HDAC6 inhibition affinity |
|---|---|
| Target Compound Data | Ki > 50,000 nM |
| Comparator Or Baseline | Tubastatin A (HDAC6 IC50 = 15 nM); active indole amide HDAC6 inhibitors typically IC50 < 100 nM |
| Quantified Difference | >3,300-fold lower affinity vs. tubastatin A; >500-fold lower vs. typical active indole amide HDAC6 inhibitors |
| Conditions | Inhibition of human HDAC6 using Boc-Lys(Ac)-AMC as substrate, preincubation 30 min, measurement after 60 min |
Why This Matters
This quantitative selectivity data directly supports procurement for kinase-focused projects where HDAC6 interference would confound phenotypic readouts.
- [1] BindingDB. BDBM50235707 (CHEMBL4095542). 6-amino-2,3-dihydro-1H-indole-1-carboxamide. Ki > 50,000 nM for human HDAC6. View Source
- [2] Butler KV, et al. Rational design and simple chemistry yield a superior, neuroprotective HDAC6 inhibitor, tubastatin A. J Am Chem Soc. 2010;132(31):10842-10846. HDAC6 IC50 = 15 nM. View Source
